molecular formula C26H23F2N7O2 B11927118 IHMT-PI3Kdelta-372 S-isomer

IHMT-PI3Kdelta-372 S-isomer

Cat. No.: B11927118
M. Wt: 503.5 g/mol
InChI Key: HTUBTEAYSCSTIY-SFHVURJKSA-N
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Description

IHMT-PI3Kdelta-372 S-isomer is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kdelta). It has an IC50 value of 14 nM, indicating its high efficacy in inhibiting PI3Kdelta activity. This compound is particularly noted for its high selectivity over other class I PI3Ks and other protein kinases, making it a valuable tool in scientific research, especially in the study of chronic obstructive pulmonary disease (COPD) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IHMT-PI3Kdelta-372 S-isomer involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluoroquinazolinone moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification. The compound is produced under strict quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

IHMT-PI3Kdelta-372 S-isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

IHMT-PI3Kdelta-372 S-isomer has a wide range of applications in scientific research:

Mechanism of Action

IHMT-PI3Kdelta-372 S-isomer exerts its effects by selectively inhibiting the activity of PI3Kdelta. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. By targeting PI3Kdelta, the compound can modulate inflammatory responses and improve lung function in models of COPD .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IHMT-PI3Kdelta-372 S-isomer stands out due to its high selectivity for PI3Kdelta over other class I PI3Ks and protein kinases. This selectivity reduces off-target effects and enhances its potential as a therapeutic agent. Additionally, its efficacy in preclinical models of COPD highlights its promise in treating inflammatory diseases .

Properties

Molecular Formula

C26H23F2N7O2

Molecular Weight

503.5 g/mol

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]propyl]-3-cyclopropyl-5-fluoroquinazolin-4-one

InChI

InChI=1S/C26H23F2N7O2/c1-3-18(24-32-17-6-4-5-15(27)20(17)26(36)34(24)14-8-9-14)35-25-21(23(29)30-12-31-25)22(33-35)13-7-10-19(37-2)16(28)11-13/h4-7,10-12,14,18H,3,8-9H2,1-2H3,(H2,29,30,31)/t18-/m0/s1

InChI Key

HTUBTEAYSCSTIY-SFHVURJKSA-N

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC)F)N

Origin of Product

United States

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